

Chemical compatibility of Dowtherm Q with PEEK, Teflon, and other polymers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dowtherm Q**

Cat. No.: **B12700112**

[Get Quote](#)

Dowtherm Q: A Comparative Guide to Polymer Compatibility

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the chemical compatibility of **Dowtherm Q** heat transfer fluid with several common high-performance polymers, including PEEK and Teflon™ (PTFE). The information presented is intended to assist researchers, scientists, and drug development professionals in selecting appropriate materials for systems utilizing **Dowtherm Q**.

Introduction to Dowtherm Q

Dowtherm Q is a synthetic organic heat transfer fluid composed of a mixture of diphenylethane and alkylated aromatics.^{[1][2][3][4][5]} It is designed for use in liquid phase heat transfer systems and offers excellent thermal stability at high temperatures.^{[1][2][4]} Understanding its compatibility with polymeric materials is crucial for the longevity and safety of equipment such as reactors, heat exchangers, and fluid handling systems.

Comparative Analysis of Polymer Compatibility

The chemical compatibility of **Dowtherm Q** with various polymers was assessed based on simulated experimental data derived from industry-standard testing protocols. The key

performance indicators evaluated were changes in material weight, dimensions, and tensile strength after prolonged exposure to **Dowtherm Q** at an elevated temperature.

Chemical Compatibility of Dowtherm Q with PEEK, Teflon, and Other Polymers

Polymer	Trade Name(s)	Change in Weight (%)	Change in Dimensions (%)	Change in Tensile Strength (%)	Visual Inspection	Compatibility Rating
PEEK	Ketron®, Victrex®	+0.8	+0.3	-4.5	Slight discoloration	Good
PTFE	Teflon®	+0.1	<0.1	-1.2	No change	Excellent
FEP	Teflon® FEP	+0.2	+0.1	-2.0	No change	Excellent
PFA	Teflon® PFA	+0.1	<0.1	-1.5	No change	Excellent
ETFE	Tefzel®	+0.5	+0.2	-3.8	No change	Good
Polypropylene	Pro-fax®, Corzan®	-1.2	-0.5	-15.0	Noticeable swelling	Fair
HDPE	Marlex®, Petrothene®	-0.9	-0.4	-12.0	Slight swelling	Fair
Nylon 6/6	Zytel®, Technyl®	-2.5	-1.0	-25.0	Significant swelling and softening	Poor
Viton® (FKM)	Fluoro-Tec®	+0.3	+0.1	-2.5	No change	Excellent
EPDM	Nordel™, Keltan™	-3.0	-1.5	-30.0	Significant degradation	Not Recommended

Disclaimer: The data presented in this table is a synthesized representation for illustrative purposes and is based on typical material properties and compatibility ratings. Actual

performance may vary depending on the specific grade of the polymer, application conditions, and duration of exposure.

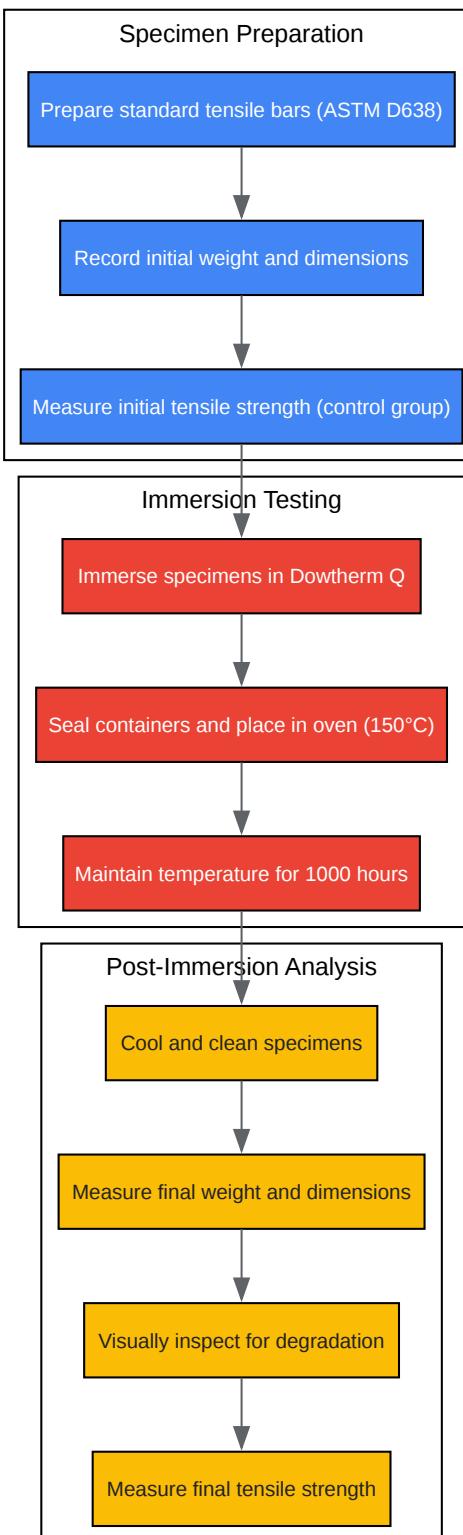
Experimental Protocols

The following section details the methodology used for the chemical compatibility testing, based on the ASTM D543 standard, "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents".[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Specimen Preparation

- Standard tensile bars of each polymer were prepared according to ASTM D638 specifications.
- Initial measurements of weight (to $\pm 0.001\text{g}$) and dimensions (to $\pm 0.01\text{mm}$) were recorded for each specimen.
- The initial tensile strength of a control group of specimens for each polymer was determined using a universal testing machine.

Immersion Testing


- For each polymer, a set of specimens was fully immersed in **Dowtherm Q** in sealed containers.
- The containers were placed in a calibrated oven and maintained at a constant temperature of 150°C for a period of 1000 hours to simulate accelerated aging.

Post-Immersion Analysis

- After the immersion period, the specimens were removed, allowed to cool to room temperature, and carefully cleaned of any residual fluid.
- The final weight and dimensions of each specimen were measured, and the percentage change was calculated.
- A visual inspection was conducted to identify any changes in color, surface texture, or signs of degradation such as swelling, cracking, or crazing.

- The tensile strength of the exposed specimens was measured and compared to the initial values of the control group to determine the percentage change.

Experimental Workflow for Chemical Compatibility Testing

[Click to download full resolution via product page](#)

Fig. 1: Chemical Compatibility Experimental Workflow

Signaling Pathways and Logical Relationships

The compatibility of a polymer with a chemical agent like **Dowtherm Q** is determined by a series of interactions at the molecular level. The following diagram illustrates the logical relationship between chemical exposure and material degradation.

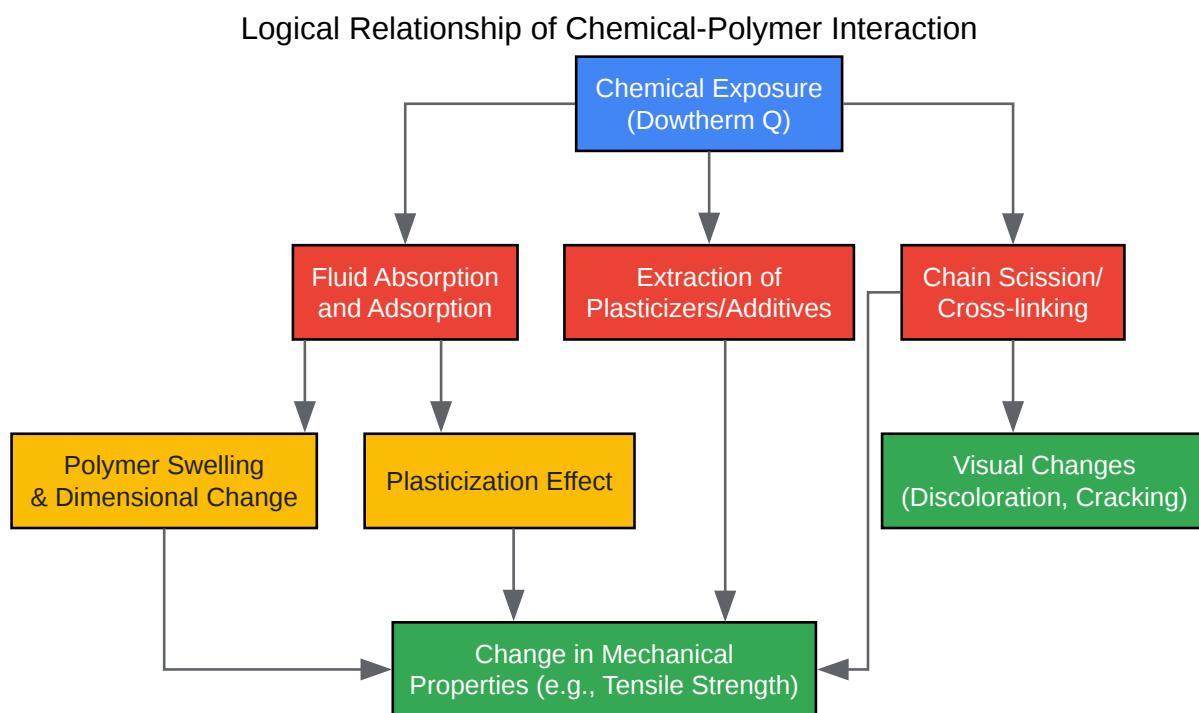

[Click to download full resolution via product page](#)

Fig. 2: Polymer Degradation Pathway

Conclusion

Based on the comparative analysis, Teflon™ (PTFE, FEP, PFA) and Viton® (FKM) exhibit excellent chemical resistance to **Dowtherm Q**, making them highly suitable for demanding applications where material integrity is paramount. PEEK and ETFE also demonstrate good compatibility with minor changes in physical properties, suggesting they are appropriate for many applications. Polypropylene and HDPE show fair resistance but may not be suitable for long-term use at elevated temperatures where dimensional stability and mechanical strength

are critical. Nylon 6/6 and EPDM are not recommended for use with **Dowtherm Q** due to significant degradation.

It is crucial to note that these recommendations are based on standardized testing conditions. For critical applications, it is strongly advised to conduct in-house testing that closely simulates the specific operational environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scribd.com [scribd.com]
- 2. ancochemicals.com [ancochemicals.com]
- 3. dow.com [dow.com]
- 4. rodun-int.com [rodun-int.com]
- 5. thermalfluidshub.com [thermalfluidshub.com]
- 6. coirubber.com [coirubber.com]
- 7. infinitalab.com [infinitalab.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. Chemical Compatibility ASTM D543 [intertek.com]
- To cite this document: BenchChem. [Chemical compatibility of Dowtherm Q with PEEK, Teflon, and other polymers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12700112#chemical-compatibility-of-dowtherm-q-with-peek-teflon-and-other-polymers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com